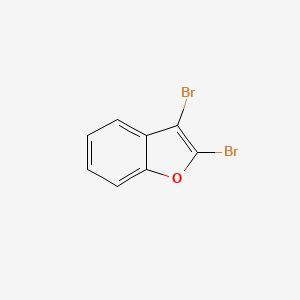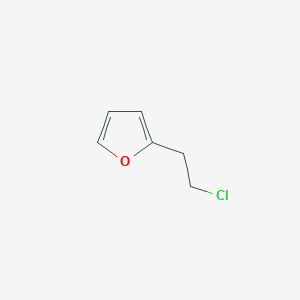
2-(2-Chloroethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chloroethyl)furan” is a chemical compound that belongs to the class of furan derivatives . Furan derivatives are versatile platform molecules derived from the degradation of lignocellulosic cellulose, offering a crucial pathway for the conversion of renewable biomass .
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced in high yield by treating the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite .
Molecular Structure Analysis
Furan derivatives, including “this compound”, have unique molecular structures. The furan ring in these compounds contains an oxygen atom, which contributes to the electron-donating property of the molecule . This structural feature makes furan derivatives potential objects of a large variety of reactions .
Chemical Reactions Analysis
Furan derivatives can undergo a wide range of chemical reactions. For instance, they can participate in Diels–Alder reactions for the manufacture of benzene and other aromatic derivatives . They can also undergo a variety of oligomerization reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants .
Mécanisme D'action
The mechanism of action of “2-(2-Chloroethyl)furan” in chemical reactions can be complex. It is suggested that the resonance structures of 2-chloromethyl furan, where the chlorine bond is treated as ionic and the electron-donating property of oxygen stabilizes the shared positive charge similar to a benzyl cation .
Safety and Hazards
Orientations Futures
The future of furan derivatives, including “2-(2-Chloroethyl)furan”, lies in their potential applications in various fields such as fuels, biochemical production, and the synthesis of new materials . The electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals .
Propriétés
Numéro CAS |
63825-24-1 |
|---|---|
Formule moléculaire |
C6H7ClO |
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
2-(2-chloroethyl)furan |
InChI |
InChI=1S/C6H7ClO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 |
Clé InChI |
NYMZRFRTLIPHOI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CCCl |
SMILES canonique |
C1=COC(=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



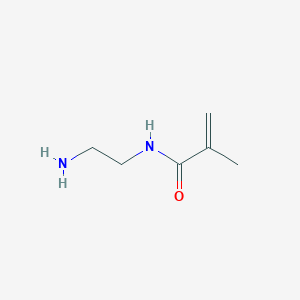


![Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3192562.png)

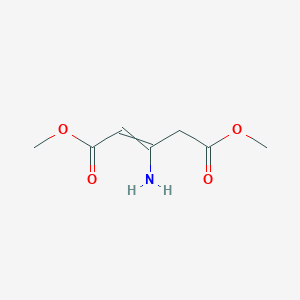
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B3192591.png)

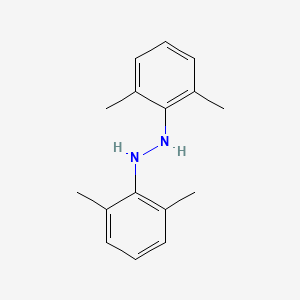
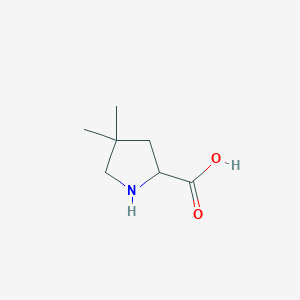
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)


